1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride
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Overview
Description
1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride is a chemical compound with the molecular formula C12H14N4O·HCl and a molecular weight of 266.73 g/mol . It is a pyrazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride, also known as EN300-7426822, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Mode of Action
The mode of action of EN300-7426822 involves its interaction with its targets, leading to changes that result in its antileishmanial and antimalarial effects . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound
Biochemical Pathways
The biochemical pathways affected by EN300-7426822 are likely related to its antileishmanial and antimalarial activities. Pyrazole-bearing compounds, such as EN300-7426822, have been shown to have potent effects against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . This suggests that EN300-7426822 may affect the biochemical pathways related to these organisms, leading to downstream effects that result in its pharmacological activities.
Result of Action
The molecular and cellular effects of EN300-7426822’s action are likely related to its antileishmanial and antimalarial activities. For example, a similar compound was found to display superior antipromastigote activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with pyrazole-4-carboximidamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-carboximidamide;hydrochloride: A similar compound with a methyl group instead of a methoxy group.
1H-pyrazole-4-carboximidamide;hydrochloride: Lacks the methoxyphenyl group, making it less complex.
Uniqueness
1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and specificity. This structural feature can lead to improved interactions with molecular targets and potentially greater therapeutic efficacy .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.ClH/c1-17-11-4-2-9(3-5-11)7-16-8-10(6-15-16)12(13)14;/h2-6,8H,7H2,1H3,(H3,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZSRPHBMYYWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=N2)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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